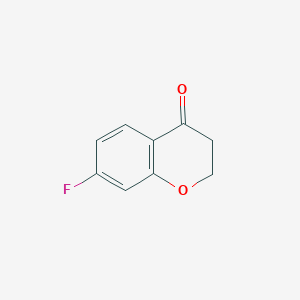

7-Fluorochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPULQFHSZKTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562635 | |

| Record name | 7-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113209-68-0 | |

| Record name | 7-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

7-Fluorochroman-4-one chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Fluorochroman-4-one, a fluorinated heterocyclic compound belonging to the chromanone class. Chromanone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, and the introduction of a fluorine atom can significantly enhance pharmacological properties. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and explores its potential biological significance through key signaling pathways.

Chemical Structure and IUPAC Name

7-Fluorochroman-4-one is a bicyclic compound consisting of a benzene ring fused to a dihydropyran-4-one ring, with a fluorine atom substituted at the 7th position.

IUPAC Name: 7-fluoro-2,3-dihydrochromen-4-one[1] CAS Number: 113209-68-0[1] Molecular Formula: C₉H₇FO₂[1]

The chemical structure is as follows: Canonical SMILES: O=C1CCOC2=CC(F)=CC=C12[1] InChI: InChI=1S/C9H7FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2[1]

Physicochemical and Quantitative Data

The physical and chemical properties of 7-Fluorochroman-4-one are summarized in the table below. This data is crucial for its application in experimental settings, including solubility testing, formulation, and analytical method development.

| Property | Value | Reference(s) |

| Molecular Weight | 166.151 g/mol | [1] |

| Melting Point | 46 to 53°C | [1][2] |

| Boiling Point | 281.9 ± 40.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Purity | 95% - 98% (as commercially available) | [1][3] |

| Physical State | Solid | [1] |

Experimental Protocols: Synthesis of Fluorinated Chroman-4-ones

Representative Protocol: Synthesis of 5,7-difluorochroman-4-one [4]

This protocol describes the acid-catalyzed cyclization of 3-(3,5-difluorophenoxy)propionic acid. A similar strategy could be employed for 7-Fluorochroman-4-one by starting with 3-(3-fluorophenoxy)propionic acid.

Materials:

-

3-(3,5-difluorophenoxy)propionic acid (1 equivalent)

-

Concentrated sulfuric acid (approx. 3 mL per gram of starting material)

-

Ice water

-

Phosphorus pentoxide (for drying)

Procedure:

-

In a suitable reaction vessel, 60 mL of concentrated sulfuric acid is heated to 50 °C.[4]

-

3-(3,5-difluorophenoxy)propionic acid (20.0 g, 99 mmol) is added portion-wise to the heated sulfuric acid with stirring until complete dissolution.[4]

-

The resulting yellow-green solution is stirred continuously at 50 °C for 1.5 hours to facilitate the cyclization reaction.[4]

-

Upon completion, the reaction mixture is cooled to room temperature.[4]

-

The cooled mixture is then slowly poured into 800 mL of ice water to precipitate the product.[4]

-

The mixture is allowed to stand for 1 hour to ensure complete precipitation.[4]

-

The colorless precipitate is collected by filtration and washed thoroughly with cold water.[4]

-

The collected solid, 5,7-difluorochroman-4-one, is dried over phosphorus pentoxide to yield the final product.[4] (Reported yield: 86%).

Below is a workflow diagram illustrating this synthetic approach.

Biological Activity and Signaling Pathways

Chromanone derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of fluorine can modulate these activities by altering the molecule's electronic properties, lipophilicity, and metabolic stability.

While specific biological data for 7-Fluorochroman-4-one is limited, related fluorinated flavonoids and isoflavones are known to exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Fluorinated isoflavones have been shown to inhibit this pathway, which can lead to the induction of apoptosis (programmed cell death) in cancer cells.

NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a pivotal role in regulating the immune response to infection and is also implicated in inflammation and cancer. Constitutive activation of NF-κB promotes cancer cell proliferation and survival. The inhibition of NF-κB signaling is a key strategy in the development of anti-inflammatory and anticancer drugs.

References

7-Fluorochroman-4-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Fluorochroman-4-one, a fluorinated derivative of the chroman-4-one scaffold. Chroman-4-ones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document details the physicochemical properties, synthesis, and potential therapeutic applications of 7-Fluorochroman-4-one, supported by experimental methodologies and data from related compounds.

Core Compound Information

CAS Number: 113209-68-0 Molecular Formula: C₉H₇FO₂ Molecular Weight: 166.15 g/mol

Physicochemical Properties

| Property | Value |

| Molecular Weight | 166.15 g/mol |

| Melting Point | 46-50 °C |

| Boiling Point | 281.9 ± 40.0 °C (Predicted) |

| Density | 1.297 ± 0.06 g/cm³ (Predicted) |

Synthesis of 7-Fluorochroman-4-one

Experimental Protocol: Synthesis of 7-Fluorochroman-4-one

Step 1: Friedel-Crafts Acylation of 3-Fluorophenol

-

To a cooled (0 °C) solution of 3-fluorophenol and 3-chloropropionic acid in a suitable solvent (e.g., dichloromethane), slowly add a Lewis acid catalyst such as trifluoromethanesulfonic acid.

-

Allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction by carefully adding ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one.

Step 2: Intramolecular Cyclization

-

Dissolve the crude intermediate from Step 1 in an aqueous solution of a base, such as 2 M sodium hydroxide.

-

Stir the mixture at room temperature for a few hours to facilitate the intramolecular nucleophilic substitution, leading to the formation of the chroman-4-one ring.

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to afford the crude 7-Fluorochroman-4-one.

-

Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Figure 1. Synthetic workflow for 7-Fluorochroman-4-one.

Biological Activities and Potential Applications

The chroman-4-one scaffold is recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects. The introduction of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Anticancer Activity: Sirtuin 2 (SIRT2) Inhibition

Several chroman-4-one derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cell cycle regulation and tumorigenesis. Inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis in cancer cells.

One study reported that a 7-fluoro-substituted chroman-4-one derivative exhibited weak inhibitory activity against SIRT2. While specific quantitative data (e.g., IC₅₀) for 7-Fluorochroman-4-one is not available, this finding suggests that the 7-position is amenable to substitution for the development of SIRT2 inhibitors.

Figure 2. Proposed mechanism of anticancer activity via SIRT2 inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 7-Fluorochroman-4-one for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial and Antioxidant Activities

Chroman-4-one derivatives have also been investigated for their antimicrobial and antioxidant properties. The mechanisms of action are varied but can include disruption of microbial cell membranes and scavenging of reactive oxygen species.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Prepare a series of twofold dilutions of 7-Fluorochroman-4-one in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection as the lowest concentration of the compound with no visible turbidity.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.

-

Prepare various concentrations of 7-Fluorochroman-4-one in a suitable solvent (e.g., methanol).

-

Add a solution of DPPH in the same solvent to each concentration of the test compound.

-

Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Spectroscopic Data (Predicted)

While experimental spectra for 7-Fluorochroman-4-one are not widely published, the following are predicted data based on its structure and known spectroscopic trends.

¹H NMR (Proton NMR)

-

Aromatic Protons (H-5, H-6, H-8): Expected to appear in the range of δ 6.5-8.0 ppm. The fluorine at C-7 will cause coupling with H-6 and H-8, resulting in doublet of doublets or more complex splitting patterns.

-

Methylene Protons (H-2): The protons on the carbon adjacent to the ether oxygen are expected to resonate around δ 4.5 ppm as a triplet.

-

Methylene Protons (H-3): The protons on the carbon adjacent to the carbonyl group are expected to be deshielded and appear around δ 2.8 ppm as a triplet.

¹³C NMR (Carbon NMR)

-

Carbonyl Carbon (C-4): Expected to have a chemical shift in the range of δ 190-200 ppm.

-

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): Expected in the range of δ 100-165 ppm. The carbon bearing the fluorine (C-7) will show a large one-bond C-F coupling constant.

-

Methylene Carbon (C-2): Expected around δ 65-75 ppm.

-

Methylene Carbon (C-3): Expected around δ 35-45 ppm.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Likely fragmentation would involve a Retro-Diels-Alder reaction of the heterocyclic ring, leading to fragments corresponding to the loss of ethylene (C₂H₄) or other small molecules. Cleavage adjacent to the carbonyl group is also a common fragmentation pathway for ketones.

Conclusion

7-Fluorochroman-4-one represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical routes, and its structure suggests potential for a range of biological activities, including anticancer, antimicrobial, and antioxidant effects. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential in drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers interested in synthesizing and evaluating 7-Fluorochroman-4-one and its derivatives.

Synthesis of 7-Fluorochroman-4-one and its derivatives

An In-depth Technical Guide to the Synthesis and Derivatization of 7-Fluorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-fluorochroman-4-one and its derivatives. It includes detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways to support research and development in medicinal chemistry and drug discovery. The chroman-4-one scaffold is a privileged structure known for a wide range of biological activities, and the introduction of fluorine can significantly enhance its therapeutic potential.[1][2]

Synthesis of 7-Fluorochroman-4-one

The synthesis of 7-fluorochroman-4-one can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 7-hydroxychroman-4-one, followed by a deoxyfluorination reaction.

Step 1: Synthesis of 7-Hydroxychroman-4-one

A common and effective method for synthesizing 7-hydroxychroman-4-one is through the Friedel-Crafts acylation of resorcinol with a 3-halopropionic acid, followed by an intramolecular cyclization.[3][4][5]

Reaction Scheme: Resorcinol + 3-Bromopropionic Acid → 3-Bromo-1-(2,4-dihydroxyphenyl)propan-1-one → 7-Hydroxychroman-4-one

Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one [3]

-

Acylation: To a round-bottom flask, add resorcinol (1.0 eq), 3-bromopropionic acid (1.0-1.1 eq), and trifluoromethanesulfonic acid (3.0 eq).

-

Fit the flask with a condenser and heat the mixture at 80°C with magnetic stirring for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Add chloroform and extract the mixture with distilled water in a separatory funnel.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

-

Cyclization: Dissolve the crude intermediate in a 2 M aqueous solution of sodium hydroxide (NaOH).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 7-hydroxychroman-4-one.

Quantitative Data for 7-Hydroxychroman-4-one

| Property | Value | Reference |

| Yield | Typically high, often not requiring extensive chromatography. | [3] |

| ¹H NMR | Signals around δ 10.54 (s, 1H, 7-OH), 7.61-6.30 (m, 3H, Ar-H), 4.45 (t, 2H, H-2), 2.66 (t, 2H, H-3). | [6] |

| ¹³C NMR | Signals around δ 189.8 (C=O), 164.4 (C-7), 128.5 (C-5), 110.4 (C-6), 102.4 (C-8), 66.9 (C-2), 36.9 (C-3). | [6] |

Step 2: Deoxyfluorination of 7-Hydroxychroman-4-one

The conversion of the hydroxyl group of 7-hydroxychroman-4-one to a fluorine atom can be achieved using modern deoxyfluorination reagents. Reagents like PhenoFluor™ provide a one-step, operationally simple method for the ipso-substitution of phenols to aryl fluorides with high efficiency and functional group tolerance.[3][7]

Reaction Scheme: 7-Hydroxychroman-4-one + Deoxyfluorination Reagent → 7-Fluorochroman-4-one

Experimental Protocol: Deoxyfluorination using a PhenoFluor™-type Reagent

Note: This is a generalized protocol based on modern deoxyfluorination methods.[4][7]

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxychroman-4-one (1.0 eq) in an anhydrous solvent such as toluene or dioxane.

-

Add the deoxyfluorination reagent (e.g., PhenoFluor™) (typically 1.1-1.5 eq) and an excess of a fluoride source like cesium fluoride (CsF) (8-10 eq).

-

Heat the reaction mixture at 80-110°C. The reaction progress should be monitored by TLC or LC-MS. Phenols with electron-withdrawing groups tend to react faster.[7]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 7-fluorochroman-4-one.

Quantitative Data for 7-Fluorochroman-4-one

| Property | Value | Reference |

| CAS Number | 113209-68-0 | [8] |

| Molecular Formula | C₉H₇FO₂ | [8] |

| Molecular Weight | 166.15 g/mol | |

| Appearance | Solid | [8] |

| Melting Point | 46-50°C | [8] |

Synthetic Workflow Diagram

Caption: Synthetic pathway for 7-Fluorochroman-4-one production.

Synthesis of 7-Fluorochroman-4-one Derivatives

The 7-fluorochroman-4-one core can be further modified to generate a library of derivatives with potentially enhanced biological activities. A common derivatization involves the introduction of substituents at the C2 and C3 positions.

Synthesis of Fluorinated 2-Arylchroman-4-ones

One important class of derivatives is the 2-arylchroman-4-ones (flavanones). Fluorinated analogs of these compounds have shown significant antiviral activity.[9] They can be synthesized via a one-pot reaction of a substituted 2-hydroxyacetophenone with a benzaldehyde.

Experimental Protocol: Synthesis of 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one [9]

-

A mixture of 2-hydroxy-3,5-difluoroacetophenone (1.0 eq), 4-(trifluoromethyl)benzaldehyde (1.2 eq), and p-toluenesulfonic acid (0.2 eq) in a suitable solvent is heated under reflux.

-

The reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the desired fluorinated 2-arylchroman-4-one.

Quantitative Data for Selected Fluorinated Chroman-4-one Derivatives

| Compound | Antiviral Activity (Influenza A/H1N1) | Reference |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | IC₅₀ = 6 µM, SI = 150 | [9] |

Biological Activities and Signaling Pathways

Chroman-4-one derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[6][10][11] The incorporation of fluorine can modulate these activities. For instance, fluorinated isoflavanones (3-phenylchroman-4-ones) have been identified as potent inhibitors of aromatase, an enzyme crucial for estrogen biosynthesis.[12] Inhibition of aromatase is a key strategy in treating hormone-dependent breast cancer.

Aromatase Inhibition Pathway

Aromatase (CYP19A1) catalyzes the final step of estrogen biosynthesis, converting androgens (like testosterone) into estrogens (like estradiol). Inhibiting this enzyme reduces estrogen levels, which can slow the growth of estrogen receptor-positive breast cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 113209-68-0: 7-Fluorochroman-4-one | CymitQuimica [cymitquimica.com]

- 3. Deoxyfluorination of Phenols [organic-chemistry.org]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Fluorochroman-4-one: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for 7-Fluorochroman-4-one, a key heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public-domain literature, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of its parent compound, chroman-4-one, and related fluorinated analogues. This guide is intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The introduction of a fluorine atom at the 7-position of the chroman-4-one scaffold is expected to significantly influence its spectroscopic properties. The following tables summarize the predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The electron-withdrawing nature of fluorine will deshield the aromatic protons. The proton at C5 is expected to be a doublet of doublets due to coupling with the C6 proton and the fluorine atom. The protons at C6 and C8 will also show coupling to the fluorine atom.

Table 1: Predicted ¹H NMR Data for 7-Fluorochroman-4-one

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.8 (dd) | dd | H-5 |

| ~6.7 (ddd) | ddd | H-6 |

| ~6.6 (dd) | dd | H-8 |

| ~4.5 (t) | t | H-2 |

| ~2.8 (t) | t | H-3 |

Predicted in CDCl₃

¹³C NMR: The carbon directly attached to the fluorine (C7) will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller two- or three-bond couplings to fluorine.

Table 2: Predicted ¹³C NMR Data for 7-Fluorochroman-4-one

| Chemical Shift (δ) ppm | Assignment |

| ~191 | C-4 (C=O) |

| ~165 (d, ¹JCF) | C-7 |

| ~163 | C-8a |

| ~128 (d) | C-5 |

| ~115 (d) | C-4a |

| ~112 (d) | C-6 |

| ~105 (d) | C-8 |

| ~67 | C-2 |

| ~37 | C-3 |

Predicted in CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong carbonyl stretch, aromatic C-C and C-H vibrations, and a distinctive C-F bond absorption.

Table 3: Predicted IR Absorption Data for 7-Fluorochroman-4-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O (Ketone) Stretch |

| 1610-1580 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl C-O Stretch |

| ~1150 | Strong | C-F Stretch |

Mass Spectrometry (MS)

The molecular ion peak is predicted based on the compound's molecular formula (C₉H₇FO₂). Fragmentation is expected to involve characteristic losses of CO and ethylene from the heterocyclic ring.

Table 4: Predicted Mass Spectrometry Data for 7-Fluorochroman-4-one

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular Ion) |

| 138 | [M - CO]⁺ |

| 110 | [M - CO - C₂H₄]⁺ |

Experimental Protocols

Standard methodologies for acquiring spectroscopic data for solid organic compounds like 7-Fluorochroman-4-one are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 7-Fluorochroman-4-one is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT, APT) is performed. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty accessory is recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) is often performed on instruments like a Time-of-Flight (TOF) or Orbitrap analyzer to confirm the elemental composition.[1]

-

Data Acquisition: For ESI, the sample solution is infused into the source. For EI, the sample is introduced via a direct insertion probe or a GC inlet. The mass analyzer scans a relevant mass-to-charge (m/z) range.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized compound like 7-Fluorochroman-4-one.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Potential Therapeutic Applications of 7-Fluorochroman-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluorochroman-4-one, a fluorinated derivative of the chroman-4-one scaffold, represents a promising, albeit underexplored, molecule in medicinal chemistry. The broader class of chroman-4-ones has demonstrated a wide array of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects. The introduction of a fluorine atom at the 7-position is anticipated to modulate the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy and metabolic stability. This technical guide consolidates the available data on chroman-4-one derivatives, with a specific focus on fluoro-substituted analogues, to delineate the potential therapeutic applications of 7-Fluorochroman-4-one. This document provides a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts centered on this compound.

Introduction

Chroman-4-one and its derivatives are recognized as "privileged structures" in drug discovery, serving as the core scaffold for numerous biologically active compounds. The inherent structural features of the chroman-4-one moiety allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance drug-like properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Consequently, 7-Fluorochroman-4-one emerges as a molecule of significant interest for the development of novel therapeutics. This guide explores its potential applications based on the established bioactivities of related chroman-4-one derivatives.

Potential Therapeutic Applications

Anticancer Activity

Chroman-4-one derivatives have shown notable antiproliferative effects against various cancer cell lines.[2] One of the key mechanisms identified is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase that is overexpressed in several cancers and plays a role in cell cycle regulation and tumorigenesis.

Quantitative Data: Anticancer Activity of Chroman-4-one Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 3-[4-(2-(4-Chlorophenyl)-2-oxoethoxy)benzylidene]thiochroman-4-one | Leukemia (SR) | NCI-60 Screen | < 0.01 | [2] |

| 3-[4-(2-Phenyl-2-oxoethoxy)benzylidene]thiochroman-4-one | Leukemia (SR) | NCI-60 Screen | 0.02 | [2] |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (related scaffold) | AGS (Gastric Cancer) | MTT Assay | 2.63 ± 0.17 | [3] |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A (H1N1) infected MDCK cells | Antiviral Assay | 6 | [4] |

Antimicrobial Activity

Derivatives of chroman-4-one have been investigated for their activity against a range of bacterial and fungal pathogens.[5] The mechanism of action is thought to involve the disruption of microbial cellular processes.

Quantitative Data: Antimicrobial Activity of Chroman-4-one Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 7-Hydroxychroman-4-one | Candida albicans | 128 | [5] |

| 7-Hydroxychroman-4-one | Candida tropicalis | 64 | [5] |

| 7-Methoxy-3-(3,4,5-trimethoxybenzylidene)chroman-4-one | Candida albicans | 32 | [5] |

| 7-Methoxy-3-(3,4,5-trimethoxybenzylidene)chroman-4-one | Candida tropicalis | 16 | [5] |

Neuroprotective Effects and 5-HT1A Receptor Antagonism

Recent studies have highlighted the potential of chroman-4-one derivatives in the context of neurodegenerative diseases. One promising avenue is the modulation of the 5-HT1A receptor, which is implicated in mood and anxiety disorders. A 6-fluorochroman-4-one derivative has been identified as a potential 5-HT1A receptor antagonist.[6] Furthermore, certain flavanones, which share a similar core structure, have demonstrated neuroprotective effects through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[7][8]

Quantitative Data: 5-HT1A Receptor Binding Affinity of a Related Fluorochroman Derivative

| Compound | Receptor | Kᵢ (nM) | Reference |

| 8-(2-(4-(1,3-benzodioxol-5-yl)butylamino)ethoxy)-6-fluorochroman-4-one | 5-HT1A | 1.2 | [6] |

Experimental Protocols

Synthesis of 7-Fluorochroman-4-one

A general method for the synthesis of chroman-4-ones involves the intramolecular cyclization of a corresponding phenoxypropanoic acid.

-

Step 1: Synthesis of 3-(3-Fluorophenoxy)propanoic acid: 3-Fluorophenol is reacted with acrylic acid in the presence of a base such as sodium hydroxide. The reaction mixture is heated to afford 3-(3-fluorophenoxy)propanoic acid.

-

Step 2: Cyclization to 7-Fluorochroman-4-one: The resulting acid is treated with a dehydrating agent, such as polyphosphoric acid or Eaton's reagent, and heated to induce an intramolecular Friedel-Crafts acylation, yielding 7-Fluorochroman-4-one.

In Vitro SIRT2 Inhibition Assay

This protocol is adapted from methodologies used for evaluating chroman-4-one derivatives as SIRT2 inhibitors.[9]

-

Objective: To determine the IC50 value of 7-Fluorochroman-4-one against human SIRT2.

-

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2)

-

NAD+

-

Developer reagent

-

Assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

7-Fluorochroman-4-one dissolved in DMSO

-

96-well black microplates

-

Microplate reader capable of fluorescence measurement

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of 7-Fluorochroman-4-one in assay buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, the SIRT2 substrate, and the test compound dilutions.

-

Enzyme Addition: Initiate the reaction by adding the SIRT2 enzyme to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Development: Stop the reaction by adding the developer reagent. Incubate at room temperature for 30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways

SIRT2 Inhibition and Anticancer Mechanism

SIRT2 deacetylates several proteins involved in cell cycle progression and apoptosis. Inhibition of SIRT2 by compounds such as chroman-4-one derivatives can lead to the hyperacetylation of substrates like α-tubulin and p53. Hyperacetylation of α-tubulin disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase. Acetylation of p53 can enhance its stability and transcriptional activity, promoting the expression of pro-apoptotic genes.

Neuroprotection via the Nrf2-ARE Pathway

Oxidative stress is a key contributor to neurodegeneration. The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Some chroman-4-one related compounds have been shown to activate this pathway.[7][8] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1).

Conclusion and Future Directions

While direct experimental data on the therapeutic applications of 7-Fluorochroman-4-one is currently limited, the extensive research on the chroman-4-one scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The anticancer, antimicrobial, and neuroprotective activities demonstrated by its analogues, particularly those with halogen substitutions, suggest that 7-Fluorochroman-4-one is a promising candidate for further preclinical and clinical development. Future research should focus on the synthesis and comprehensive biological evaluation of 7-Fluorochroman-4-one to establish its specific activity profile and mechanisms of action. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for such investigations. The unique properties conferred by the fluorine substituent may lead to the discovery of a novel therapeutic with enhanced efficacy and a favorable safety profile.

References

- 1. A new class of 5-HT1A receptor antagonists with procognitive and antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective Effects of 6,7,4'-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

7-Fluorochroman-4-one: A Privileged Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic compounds. The strategic introduction of a fluorine atom at the 7-position of this heterocyclic system gives rise to 7-fluorochroman-4-one, a building block that offers unique physicochemical properties, profoundly influencing the therapeutic potential of its derivatives. The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability, making 7-fluorochroman-4-one an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into derivatives of 7-fluorochroman-4-one, serving as a resource for researchers in the field of drug discovery.

Synthesis of the 7-Fluorochroman-4-one Core

The construction of the 7-fluorochroman-4-one scaffold can be efficiently achieved through a two-step synthetic sequence commencing with a Friedel-Crafts acylation followed by an intramolecular cyclization. A plausible and detailed experimental protocol is outlined below, based on established methodologies for analogous compounds.

Experimental Protocol: Synthesis of 7-Fluorochroman-4-one

Step 1: Friedel-Crafts Acylation of 3-Fluorophenol

-

Materials: 3-Fluorophenol, 3-chloropropionyl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM).

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 3-chloropropionyl chloride (1.1 equivalents) to the stirred suspension.

-

To this mixture, add a solution of 3-fluorophenol (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one.

-

Step 2: Intramolecular Cyclization to 7-Fluorochroman-4-one

-

Materials: Crude 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one, 2 M sodium hydroxide (NaOH) solution.

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in a 2 M aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 2-4 hours. The cyclization can be monitored by TLC.[1]

-

Upon completion, neutralize the reaction mixture with a suitable acid (e.g., 1 M HCl) to a pH of ~7.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 7-fluorochroman-4-one.

-

Biological Applications and Quantitative Data

Derivatives of 7-fluorochroman-4-one have demonstrated promising biological activities across various therapeutic areas, including antiviral and anticancer applications. The presence of the fluorine atom often plays a crucial role in enhancing the potency and selectivity of these compounds.

Antiviral Activity

Fluorinated 2-arylchroman-4-one derivatives have emerged as a promising class of antiviral agents, particularly against influenza viruses.[2] The introduction of fluorine atoms into the chroman-4-one scaffold can significantly enhance the antiviral potency.

| Compound | Virus Strain | Assay Type | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | Plaque Reduction Assay | 6 | >900 | 150 |

Table 1: Antiviral activity of a fluorinated 2-arylchroman-4-one derivative.[2]

Anticancer Activity

The chroman-4-one scaffold is a well-established pharmacophore in the design of anticancer agents. While specific data for 7-fluorochroman-4-one derivatives is emerging, related fluorinated quinolone and chromen-4-one derivatives have shown significant cytotoxic activity against various cancer cell lines. The data below for related compounds highlights the potential of this scaffold in oncology.

| Compound | Cell Line | IC₅₀ (µM) |

| A ciprofloxacin derivative (ortho-phenol chalcone) | A549 (Lung) | 27.71 |

| A ciprofloxacin derivative (ortho-phenol chalcone) | HepG2 (Liver) | 22.09 |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric) | 2.63 |

Table 2: Anticancer activity of related fluorinated and chromen-4-one derivatives.[3][4]

Mechanistic Insights and Signaling Pathways

The biological effects of 7-fluorochroman-4-one derivatives are a consequence of their interactions with specific cellular targets and signaling pathways. While the precise mechanisms for many derivatives are still under investigation, plausible pathways can be inferred from studies on related chromanone compounds.

Proposed Antiviral Mechanism of Action

Flavonoids and related phenolic compounds, including chroman-4-one derivatives, can interfere with multiple stages of the viral life cycle.[5] For influenza virus, potential mechanisms of action include the inhibition of viral entry into host cells by targeting viral surface proteins like hemagglutinin, or the inhibition of viral release by targeting neuraminidase.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Potent Duo: Unlocking the Antiviral and Antimicrobial Capabilities of Chroman-4-One Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold, a privileged heterocyclic structure, has emerged as a significant building block in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have shown considerable promise as both antiviral and antimicrobial agents, offering potential solutions to the growing challenges of drug resistance and emerging infectious diseases. This technical guide provides a comprehensive overview of the antiviral and antimicrobial properties of chroman-4-one derivatives, detailing their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Antimicrobial Properties of Chroman-4-one Scaffolds

Chroman-4-one derivatives have demonstrated potent activity against a range of pathogenic bacteria and fungi. Their efficacy is often attributed to their ability to interfere with essential microbial processes.

Antibacterial Activity

Derivatives of chroman-4-one have shown significant promise in combating bacterial infections, including those caused by multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial activity of these compounds is influenced by the nature and position of substituents on the chroman-4-one core.

Structure-Activity Relationship (SAR):

-

Substitution at C2 and C7: The presence of a hydrophobic substituent at the C2 position and hydroxyl groups at the C5 and C7 positions of the chroman-4-one scaffold have been shown to enhance antibacterial activity.[1]

-

A-ring and B-ring Modifications: For related chalcone derivatives, a 2',4'-dihydroxylated A ring and a lipophilic substituted B ring are considered important pharmacophoric elements for antibacterial activity.[1]

-

Homoisoflavonoids: The introduction of a benzyl group to form homoisoflavonoids can confer or enhance antifungal activity.[2] The presence of methoxy substituents at the meta position of the B ring in homoisoflavonoids has been found to enhance bioactivity.[2][3] Conversely, the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 can reduce antimicrobial activity.[2][3]

Mechanism of Action:

Several mechanisms of action have been proposed for the antibacterial effects of chroman-4-one derivatives:

-

Enzyme Inhibition: A novel class of 4H-chromen-4-one derivatives has been identified as inhibitors of penicillin-binding protein 2a (PBP2a), an enzyme crucial for cell wall synthesis in MRSA.[4] These compounds bind non-covalently to an allosteric site on PBP2a, leading to the impairment of cell-wall crosslinking and ultimately cell death.[4]

-

Membrane Disruption: Some derivatives have been shown to dissipate the bacterial membrane potential, which in turn inhibits macromolecular biosynthesis.[1]

-

DNA Topoisomerase IV Inhibition: Inhibition of DNA topoisomerase IV has been identified as another potential mechanism of action for certain chroman-4-one derivatives.[1]

Antifungal Activity

Chroman-4-one and its derivatives have also exhibited significant antifungal properties, particularly against Candida species.

Mechanism of Action:

Molecular modeling studies have suggested several potential targets for the antifungal activity of chroman-4-one derivatives against Candida albicans:

-

Cysteine Synthase Inhibition: One proposed mechanism is the inhibition of cysteine synthase, an important enzyme in fungal metabolism.[2][3]

-

Targeting Virulence and Survival Proteins: Other potential targets include HOG1 kinase and FBA1, which are key proteins involved in fungal virulence and survival.[2][3][5]

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of selected chroman-4-one derivatives against various microbial pathogens.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1 | Staphylococcus epidermidis | 128 | [2] |

| Pseudomonas aeruginosa | 128 | [2] | |

| Salmonella enteritidis | 256 | [2] | |

| Candida albicans | 128 | [2] | |

| Candida tropicalis | 256 | [2] | |

| Nakaseomyces glabratus | 256 | [2] | |

| 2 | Staphylococcus epidermidis | 128 | [2] |

| Pseudomonas aeruginosa | 128 | [2] | |

| Salmonella enteritidis | 256 | [2] | |

| 3 | Staphylococcus epidermidis | 256 | [2] |

| Pseudomonas aeruginosa | 512 | [2] | |

| Salmonella enteritidis | 512 | [2] | |

| Candida albicans | 128 | [2] | |

| Candida tropicalis | 256 | [2] | |

| Nakaseomyces glabratus | 256 | [2] | |

| 20 | Staphylococcus epidermidis | 128 | [2] |

| 21 | Bacteria | 128 | [2] |

| Compounds 16, 18-20 | Staphylococcal strains | 0.008 - 1 | [4] |

| 8a | Gram-positive microorganisms | 0.39 - 12.5 | [6] |

| 4c (2-n-heptyl-7-OH-4-chromanol) | Gram-positive bacteria | 12.5 - 25 | [1] |

| 4d (2-n-nonyl-7-OH-4-chromanol) | Gram-positive bacteria | 25 - 50 | [1] |

Antiviral Properties of Chroman-4-one Scaffolds

The versatility of the chroman-4-one scaffold extends to its potent antiviral activities against a variety of viruses, including RNA and DNA viruses.

Activity Against SARS-CoV-2

Flavonoids containing the 4H-chromen-4-one scaffold have been investigated for their potential to combat the SARS-CoV-2 virus.[7][8]

Mechanism of Action:

-

Inhibition of Viral Enzymes: Computational and in vitro studies have shown that these compounds can target key viral enzymes essential for replication. Isoginkgetin, a naturally occurring flavonoid with a chroman-4-one core, has been shown to potentially inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp).[7][8][9] These enzymes play a crucial role in the processing of viral polyproteins and the replication of the viral genome.[7]

Activity Against Human Rhinovirus (HRV)

Novel series of chroman-4-one derivatives have been designed and synthesized as inhibitors of human rhinovirus replication.[10]

Mechanism of Action:

-

Capsid Binding: Studies on the most potent compounds suggest that they act as capsid-binders.[10] By binding to the viral capsid, these molecules likely interfere with the uncoating process, preventing the release of the viral genome into the host cell.[10]

Activity Against Chikungunya Virus (ChikV)

A series of 2-aryl-4H-chromen-4-one derivatives have been synthesized and evaluated for their antiviral activity against the Chikungunya virus.[11]

Mechanism of Action:

-

Protease Inhibition: Molecular docking studies suggest that active compounds may act by inhibiting the Chikungunya virus nsP2 protease.[11]

Activity Against Plant Viruses

Novel 4-chromanone-derived compounds have also demonstrated efficacy in protecting plants against viral infections, such as the cucumber mosaic virus (CMV) in passion fruit.[12]

Quantitative Data: Antiviral Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for selected chroman-4-one derivatives against different viruses.

| Compound | Virus | Cell Line | IC50 | Reference |

| Isoginkgetin | SARS-CoV-2 | Vero | 22.81 µM | [7][8] |

| Remdesivir (Control) | SARS-CoV-2 | Vero | 7.18 µM | [7][8] |

| Chloroquine (Control) | SARS-CoV-2 | Vero | 11.63 µM | [7][8] |

| Lopinavir (Control) | SARS-CoV-2 | Vero | 11.49 µM | [7][8] |

| 2a | Chikungunya virus | Vero | 0.44 µM | [11] |

| 2b | Chikungunya virus | Vero | 0.45 µM | [11] |

| 2g | Chikungunya virus | Vero | 2.02 µM | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the antimicrobial and antiviral properties of chroman-4-one derivatives.

Synthesis of Chroman-4-one Derivatives

A general procedure for the synthesis of chroman-4-one derivatives involves a base-catalyzed condensation reaction.

-

General Procedure: The appropriate aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv) are added to a solution of the corresponding 2'-hydroxyacetophenone in ethanol. The mixture is heated using microwave irradiation at 160–170 °C for 1 hour. After cooling, the reaction mixture is diluted with dichloromethane and washed successively with aqueous NaOH (10%), aqueous HCl (1 M), water, and brine. The organic phase is then dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The final product is purified by flash column chromatography.[13]

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][5][14]

-

Preparation of Inoculum: Bacterial or fungal colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

-

Preparation of Test Compound Dilutions: A stock solution of the chroman-4-one derivative is prepared and serially diluted (two-fold) in the broth medium within a 96-well microtiter plate.[14]

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included. The plates are incubated at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.[15]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14][15]

In Vitro Antiviral Assay (SARS-CoV-2)

This assay is used to determine the potency of compounds in inhibiting viral replication in cell culture.[7]

-

Cell Seeding: Vero cells are seeded in 384-well plates at a density of 1.2 x 10⁴ cells/well and incubated for 24 hours.[7]

-

Compound Preparation and Addition: The test compounds are prepared at a starting concentration (e.g., 100 µM) and serially diluted. The diluted compounds are then added to the cells.[7]

-

Viral Infection: After a 1-hour incubation with the compounds, the cells are infected with SARS-CoV-2.[7]

-

Incubation and Analysis: The infected cells are incubated for a specified period. The antiviral activity is then assessed using an immunofluorescence method, where the viral nucleocapsid (N) protein is stained and imaged using a high-content imaging system.[7] The dose-response curve is used to calculate the IC50 value.[7]

Visualizations

Experimental Workflow for Antimicrobial Screening

Caption: General workflow for the synthesis and antimicrobial screening of chroman-4-one derivatives.

Proposed Mechanism of Action Against MRSA

Caption: Inhibition of PBP2a by 4H-chromen-4-one derivatives in MRSA.

Potential Antiviral Mechanisms Against SARS-CoV-2

Caption: Potential mechanisms of SARS-CoV-2 inhibition by chroman-4-one containing flavonoids.

References

- 1. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tackling microbial resistance with 4H-chromen-4-one derivatives as a novel class of penicillin binding protein 2a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS-CoV-2 using computational and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and in vitro evaluation of novel chroman-4-one, chroman, and 2H-chromene derivatives as human rhinovirus capsid-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Structure-Activity Relationship of 7-Fluorochroman-4-one Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 7-position of this scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the resulting analogs, influencing their interaction with biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 7-fluorochroman-4-one analogs and related derivatives, with a focus on their potential as therapeutic agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of chroman-4-one derivatives is highly dependent on the substitution pattern on both the chroman ring system and any appended functionalities. While extensive quantitative SAR data for a broad series of 7-fluorochroman-4-one analogs is limited in the public domain, analysis of related substituted chroman-4-ones provides critical insights into the structural requirements for various biological activities.

SIRT2 Inhibition

Chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer. The substitution pattern on the chroman-4-one core is crucial for SIRT2 inhibitory activity.

A study on substituted chroman-4-one and chromone derivatives as SIRT2 inhibitors revealed that a 7-fluoro substituted analog exhibited only weak inhibitory activity (18% inhibition at 200 μM).[1][2] This suggests that while a fluorine at the 7-position is tolerated, it may not be optimal for potent SIRT2 inhibition. The same study highlighted that electron-withdrawing groups at the 6- and 8-positions, and an alkyl chain at the 2-position are favorable for high potency.[1][2]

Table 1: Structure-Activity Relationship of Substituted Chroman-4-one Analogs as SIRT2 Inhibitors

| Compound | R2 | R6 | R7 | R8 | SIRT2 Inhibition (%) at 200 µM | IC50 (µM) |

| 1a | n-Pentyl | Br | H | Br | >95 | 1.5 |

| 1b | n-Pentyl | H | H | H | 25 | - |

| 1j | n-Pentyl | H | F | H | 18 | - |

| 1k | n-Propyl | H | H | H | 76 | 10.6 |

| 1l | n-Heptyl | H | H | H | 57 | - |

| 1n | Isopropyl | H | H | H | 52 | - |

| 3a | n-Pentyl | H | H | H | 82 | 5.5 |

Data sourced from Fridén-Saxin et al., J. Med. Chem. 2012.[1][2][3]

Anticancer Activity

Numerous chroman-4-one derivatives have demonstrated significant anticancer activity against various human cancer cell lines.[4][5][6] The mechanism of action is often linked to the inhibition of key cellular targets like topoisomerase enzymes or, as mentioned above, SIRT2, which can lead to the hyperacetylation of α-tubulin and subsequent cell cycle arrest and apoptosis.[7] While specific data for 7-fluorochroman-4-one analogs is sparse, the general SAR for anticancer activity in chroman-4-ones points towards the importance of substitutions on both the A and C rings.

Antimicrobial Activity

Derivatives of chroman-4-one have also been investigated for their antimicrobial properties.[8] The mechanism in fungi, such as Candida albicans, is suggested to involve the targeting of HOG1 kinase and fructose-bisphosphate aldolase (FBA1), which are essential for fungal virulence and survival.[9] The substitution at the 7-position with various alkyl and aryl groups has been explored, indicating that modifications at this position can influence antimicrobial potency.[8]

Experimental Protocols

General Synthesis of 7-Substituted Chroman-4-ones

A general method for the preparation of 7-substituted-4-chromanones involves the reaction of a substituted phenol with an appropriate acid, followed by cyclization. For 7-hydroxychroman-4-one, resorcinol is reacted with 3-bromopropionic acid in the presence of a Lewis acid like trifluoromethanesulfonic acid, followed by intramolecular cyclization in the presence of a base.[8] Further substitution at the 7-hydroxyl group can be achieved through nucleophilic substitution reactions.[8]

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

In Silico Analysis and Molecular Docking of 7-Fluorochroman-4-one Derivatives as α-Glucosidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies used to investigate 7-Fluorochroman-4-one derivatives as potential inhibitors of α-glucosidase, a key enzyme implicated in Type 2 Diabetes Mellitus. The following sections detail the experimental protocols for molecular docking, molecular dynamics simulations, and pharmacokinetic profiling, present quantitative data from relevant studies, and visualize the scientific workflows and biological mechanisms involved.

Introduction to 7-Fluorochroman-4-one and its Therapeutic Potential

Chroman-4-one is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a fluorine atom at the 7-position of the chroman-4-one core can enhance its lipophilicity and metabolic stability, making 7-Fluorochroman-4-one an attractive starting point for the design of novel therapeutic agents.[2] Recent research has focused on derivatives of 7-Fluorochroman-4-one, particularly thiosemicarbazones based on a 7-fluorochromone structure, as potent inhibitors of α-glucosidase.[3][4] This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is an established strategy for managing postprandial hyperglycemia in patients with Type 2 Diabetes Mellitus.[3][4]

In silico techniques such as molecular docking and molecular dynamics simulations are pivotal in the early stages of drug discovery.[3][4] They allow for the rapid screening of compound libraries, prediction of binding affinities, and elucidation of the molecular interactions between a ligand and its protein target, thereby guiding the synthesis and optimization of lead candidates.[3][4]

Quantitative Data Summary: α-Glucosidase Inhibition

A series of 7-fluorochromone-based thiosemicarbazone derivatives (compounds 3a-t ) were synthesized and evaluated for their inhibitory activity against α-glucosidase. The half-maximal inhibitory concentrations (IC50) were determined experimentally and are summarized below. These values provide a quantitative measure of the potency of each derivative.

| Compound ID | Substituent | IC50 (µM) |

| 3k | 4-Trifluoromethylphenyl | 6.40 ± 0.15 |

| - | Beta phenethyl-modified (3q) | 19.20 ± 0.35 |

| 3n | 4-Methylphenyl | 23.41 ± 0.51 |

| 3a | Phenyl | 25.48 ± 0.47 |

| - | (Not specified) | 44.27 ± 0.59 |

| - | (Not specified) | 6.59 ± 0.09 |

| - | Hydroxychromone derivative | 11.72 ± 0.08 |

| - | (Not specified) | 12.18 ± 0.25 |

Data sourced from a study on 7-fluorochromone based thiosemicarbazones.[3][4] The most potent compound identified was 3k , with an IC50 value of 6.40 ± 0.15 µM, demonstrating significantly higher efficacy than the standard drug, acarbose.[3][4]

Experimental Protocols

The following sections describe the detailed methodologies for the key in silico experiments. These protocols are representative of the standard procedures used in the field for the evaluation of enzyme inhibitors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method was used to understand the interactions between the 7-fluorochroman-4-one derivatives and the active site of α-glucosidase.[3][4]

Protocol:

-

Protein Preparation:

-

The three-dimensional crystal structure of yeast α-glucosidase is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 3A4A.

-

Using molecular modeling software such as AutoDock Tools, water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

-

The prepared protein structure is saved in the PDBQT file format.

-

-

Ligand Preparation:

-

The 3D structures of the 7-fluorochroman-4-one derivatives are drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., MOL or SDF).

-

The structures are then converted to the PDBQT format using a tool like OpenBabel. This step involves assigning Gasteiger charges and defining the rotatable bonds.

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the α-glucosidase enzyme. The dimensions and center of the grid are chosen to encompass the entire binding pocket where the natural substrate would bind.

-

-

Docking Simulation:

-

The docking simulation is performed using software such as AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed search algorithm.

-

The software calculates the binding energy (in kcal/mol) and predicts the binding poses of the ligand in the enzyme's active site. Typically, multiple docking runs are performed to ensure the reliability of the results.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the pose with the lowest binding energy.

-

The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions, π-π interactions) are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.[3][4]

-

Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.

Protocol:

-

System Preparation:

-

The best-docked complex of the 7-fluorochroman-4-one derivative and α-glucosidase from the molecular docking study is used as the starting structure.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

-

Force Field Application:

-

A force field, such as Amber99SB, is applied to the system. The force field defines the potential energy of the system based on the positions of its particles.

-

Parameters for the ligand are generated using tools like the antechamber module in AMBER or a server like SwissParam.

-

-

Energy Minimization:

-

The energy of the system is minimized to remove any steric clashes or unfavorable geometries. This is typically done in two stages: first with the protein and ligand restrained, and then with the entire system unrestrained.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble). This ensures that the system reaches a stable temperature and pressure.

-

-

Production Run:

-

A production MD simulation is run for a specified duration (e.g., 50-100 nanoseconds). During this phase, the trajectory of the atoms is saved at regular intervals.

-

-

Trajectory Analysis:

-

The saved trajectory is analyzed to evaluate the stability of the protein-ligand complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues.

-

Radius of Gyration (Rg): To measure the compactness of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein over time.

-

-

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is a computational method to assess the pharmacokinetic and toxicological properties of a potential drug candidate.

Protocol:

-

Input Preparation:

-

The 2D or 3D structure of the 7-fluorochroman-4-one derivative is prepared in a standard format (e.g., SMILES or SDF).

-

-

Prediction using In Silico Tools:

-

The structure is submitted to online web servers or standalone software that predict ADMET properties. Commonly used tools include SwissADME and pkCSM.

-

These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict various parameters.

-

-

Analysis of Key Parameters:

-

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status are evaluated.

-

Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding are assessed.

-

Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is predicted.

-

Excretion: Total clearance and renal OCT2 substrate status may be predicted.

-

Toxicity: Predictions for properties like AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity are analyzed.

-

Drug-likeness: Compliance with rules such as Lipinski's Rule of Five is checked to assess the oral bioavailability of the compound.

-

Visualizations

The following diagrams illustrate the conceptual and experimental frameworks described in this guide.

Caption: Experimental workflow for in silico analysis.

Caption: Mechanism of α-glucosidase inhibition.

Conclusion

The in silico evaluation of 7-Fluorochroman-4-one derivatives has identified a promising class of compounds for the potential treatment of Type 2 Diabetes Mellitus.[3][4] Molecular docking studies have elucidated the specific binding interactions within the active site of α-glucosidase, while molecular dynamics simulations have confirmed the stability of the enzyme-inhibitor complexes.[3][4] Furthermore, ADMET predictions have provided initial insights into the drug-likeness and potential pharmacokinetic profiles of these compounds. The combination of these computational methods provides a robust framework for the rational design and optimization of novel α-glucosidase inhibitors, accelerating the drug discovery process and reducing the reliance on extensive and costly preclinical screening. The most potent derivatives from these studies, such as compound 3k , warrant further investigation through in vitro and in vivo models to validate their therapeutic potential.[3][4]

References

Synthesis of 7-Fluorochroman-4-one: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 7-Fluorochroman-4-one, a valuable intermediate in medicinal chemistry and drug discovery. The outlined procedure is based on established synthetic methodologies for analogous chromanone structures, primarily involving a Friedel-Crafts acylation followed by an intramolecular cyclization.

Introduction

Chroman-4-one scaffolds are privileged structures in the development of therapeutic agents. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability and binding affinity. This protocol details a practical approach for the preparation of 7-Fluorochroman-4-one, starting from the readily available 3-fluorophenol.

Overall Reaction Scheme

The synthesis is a two-step process:

-

Friedel-Crafts Acylation: 3-Fluorophenol is acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one.

-

Intramolecular Cyclization: The intermediate is then treated with a base (e.g., sodium hydroxide) to facilitate an intramolecular Williamson ether synthesis, leading to the formation of the chromanone ring.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Fluorophenol | Reagent | Sigma-Aldrich |

| 3-Chloropropionyl chloride | Reagent | Sigma-Aldrich |

| Aluminum chloride (anhydrous) | Reagent | Sigma-Aldrich |

| Dichloromethane (DCM, anhydrous) | ACS | Fisher Scientific |

| Sodium hydroxide (NaOH) | ACS | VWR |